molecular formula C20H18ClN3O4 B5063970 N-(5-chloro-2,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

N-(5-chloro-2,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B5063970
M. Wt: 399.8 g/mol
InChI Key: KLDPCKGQBPQQSB-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic organic compound belonging to the class of pyridazinone derivatives. This class of compounds is of significant interest in medicinal chemistry research due to its diverse biological activities. Pyridazinone derivatives have been investigated as potent agonists for formyl peptide receptors (FPRs), which are key players in the innate immune response and are expressed on neutrophils and monocytes . Agonists of these receptors can activate intracellular calcium mobilization and induce chemotaxis, making them valuable tools for immunology research . Furthermore, pyridazinone scaffolds have demonstrated a wide spectrum of other pharmacological activities in scientific studies, including anti-inflammatory, analgesic, antibacterial, and antifungal properties . The structure of this specific compound features a pyridazin-3(2H)-one core, a common pharmacophore in drug discovery, substituted with a phenyl group at the 3-position. At the 2-position, an acetamide side chain is linked to a 5-chloro-2,4-dimethoxyphenyl group. The presence of such an acetamide side chain has been identified as essential for the biological activity of similar pyridazinone compounds . This product is provided for non-human research purposes. It is intended for use in laboratory research only and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4/c1-27-17-11-18(28-2)16(10-14(17)21)22-19(25)12-24-20(26)9-8-15(23-24)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDPCKGQBPQQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyridazinone core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and anhydrous aluminum chloride.

    Substitution reactions: The chloro and methoxy groups can be introduced through nucleophilic aromatic substitution reactions using appropriate halogenated and methoxylated reagents.

    Acetamide formation: The final step involves the formation of the acetamide group by reacting the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit key enzymes involved in metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.

    DNA/RNA interaction: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the evidence, focusing on structural variations, synthesis methods, and inferred properties.

Substituent Variations on the Aromatic Ring
Compound Name Substituents on Aromatic Ring Molecular Weight Key Features Reference
N-(5-chloro-2,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide 5-Cl, 2,4-OCH₃ Not Provided Balances lipophilicity (Cl) and solubility (OCH₃)
N-(3-chloro-4-fluorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide 3-Cl, 4-F; 3,4-OCH₃ on second phenyl Not Provided Additional fluorine enhances metabolic stability
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1-yl}acetamide 4-Br; methylthio-benzyl on pyridazinone 477.4 Bromine increases molecular weight; methylthio group may improve binding

Key Observations :

  • Chlorine and fluorine substituents enhance target affinity and stability .
  • Methoxy groups improve solubility but may reduce membrane permeability .
Modifications to the Pyridazinone Core
Compound Name Pyridazinone Substitutions Biological Activity (Inferred) Reference
N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1-yl)acetamide Pyrimidinone core with cyano and p-tolyl Potential kinase inhibition
2-(5-Chloro-4-fluoro-6-oxopyridazin-1-yl)-N-[4-methyl-3-(2-pyridylethylsulfamoyl)phenyl]acetamide 5-Cl, 4-F on pyridazinone PRMT5-Substrate Adaptor Interaction inhibitor

Key Observations :

  • Fluorine at the 4-position () may enhance binding to hydrophobic enzyme pockets.
Acetamide Side Chain Variations
Compound Name Side Chain Structure Synthesis Yield Notes Reference
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide Ethyl spacer between acetamide and core Not Provided Increased flexibility may improve bioavailability
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1-yl}acetamide Direct acetamide linkage 10% Low yield suggests challenging steric effects

Key Observations :

  • Ethyl spacers () improve conformational adaptability but increase molecular weight.
  • Steric hindrance from bulky groups (e.g., methylthio-benzyl in ) can reduce synthesis yields.

Biological Activity

N-(5-chloro-2,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H16ClN3O4
  • Molecular Weight : 363.78 g/mol

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, compounds with similar structures were tested against various cancer cell lines, such as A549 (lung cancer), HCC827, and NCI-H358. The results demonstrated varying degrees of cytotoxicity, indicating that structural modifications can enhance or diminish the biological efficacy of these compounds.

CompoundCell LineIC50 (μM)Assay Type
Compound AA5492.12 ± 0.212D Viability Assay
Compound BHCC8275.13 ± 0.972D Viability Assay
Compound CNCI-H3580.85 ± 0.053D Assay

These findings suggest that the compound could be a candidate for further development in cancer therapeutics due to its selective cytotoxicity against tumor cells while sparing normal cells.

The proposed mechanisms of action for similar compounds include:

  • Inhibition of DNA Synthesis : Compounds may interfere with DNA replication in cancer cells.
  • Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death.
  • Cell Cycle Arrest : Inducing cell cycle arrest at various phases, particularly G1/S phase.

Study on Anticancer Properties

A notable study evaluated the effects of this compound on human lung cancer cell lines. The study utilized both two-dimensional (2D) and three-dimensional (3D) culture systems to assess the compound's efficacy.

Results indicated that the compound exhibited:

  • High Cytotoxicity : Particularly effective against A549 cells with an IC50 value of approximately 2 μM.
  • Reduced Cytotoxicity on Normal Cells : MRC-5 lung fibroblast cells showed significantly higher IC50 values, indicating selectivity towards cancerous cells.

This selectivity is crucial for minimizing side effects in potential therapeutic applications.

Other Biological Activities

In addition to antitumor effects, preliminary data suggest that this compound may possess:

  • Antioxidant Activity : Exhibiting radical scavenging capabilities comparable to known antioxidants.
  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways which could be beneficial in chronic inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for N-(5-chloro-2,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide?

The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For structurally analogous acetamides, key steps include:

  • Substitution reactions under alkaline conditions using halogenated nitrobenzenes and alcohols (e.g., 2-pyridinemethanol) to form intermediates .
  • Reduction of nitro groups to amines using iron powder in acidic media .
  • Condensation with cyanoacetic acid or activated esters under coupling agents (e.g., EDC or DCC) to form the acetamide backbone .
    Critical parameters include solvent choice (DMF, dichloromethane), temperature control (60–100°C), and catalysts (e.g., palladium for cross-coupling) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, particularly for chlorophenyl and pyridazine moieties .
  • High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (>95% purity is typical for pharmacological studies) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, especially for detecting side products like dechlorinated analogs .

Q. What reaction conditions critically affect yield and purity?

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates but may increase side reactions with electrophilic intermediates .
  • Temperature : Pyridazine ring formation requires precise heating (80–120°C) to avoid decomposition .
  • pH control : Acidic conditions stabilize amine intermediates during reduction steps, while neutral pH minimizes hydrolysis of acetamide bonds .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for key reactions like pyridazine cyclization, guiding solvent and catalyst selection .
  • Reaction path search algorithms (e.g., AFIR) identify low-energy pathways for multi-step syntheses, reducing trial-and-error experimentation .
  • Machine learning models trained on reaction databases (e.g., PubChem) suggest optimal molar ratios and reaction times for intermediates .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response reevaluation : Conflicting IC₅₀ values may arise from assay variability; standardized protocols (e.g., fixed cell lines or enzyme concentrations) improve reproducibility .
  • Metabolite profiling : Discrepancies in efficacy could stem from differential metabolism; LC-MS/MS identifies active metabolites or degradation products .
  • Structural benchmarking : Compare activity of analogs (e.g., 4-fluorophenyl vs. 3-chlorophenyl substitutions) to isolate substituent effects .

Q. How do structural modifications influence binding affinity to biological targets?

  • Halogen substitutions : Chlorine at the 5-position on the phenyl ring enhances hydrophobic interactions with target proteins (e.g., kinases), as seen in SAR studies of related pyridazines .
  • Methoxy groups : 2,4-Dimethoxy substituents improve solubility and π-stacking in enzyme active sites but may reduce membrane permeability .
  • Pyridazine ring modifications : 6-Oxo groups increase hydrogen-bonding potential, while 3-phenyl groups stabilize planar conformations critical for binding .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light, and pH extremes (1–13) to identify degradation pathways .
  • Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify intact compound via HPLC to estimate half-life .
  • Cytochrome P450 screening : LC-MS/MS identifies oxidative metabolites, predicting susceptibility to hepatic clearance .

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